1H-Benzimidazol-2-amine,1-acetyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazol-2-amine,1-acetyl-(9CI) is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazol-2-amine,1-acetyl-(9CI) typically involves the condensation of 1,2-phenylenediamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of 1H-Benzimidazol-2-amine,1-acetyl-(9CI) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazol-2-amine,1-acetyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazol-2-amine,1-acetyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly for its anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-2-amine,1-acetyl-(9CI) involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, interfere with DNA replication, and disrupt cellular processes. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
- 1H-Benzimidazol-5-amine
- 1H-Benzimidazol-6-amine
- 1-Acetyl-1H-benzimidazole
- N-Acetylbenzimidazole
Comparison: 1H-Benzimidazol-2-amine,1-acetyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it exhibits higher stability and specific reactivity towards certain chemical reagents. Its unique structure also contributes to its diverse range of biological activities, making it a valuable compound in scientific research .
Properties
CAS No. |
55142-10-4 |
---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(2-aminobenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-8-5-3-2-4-7(8)11-9(12)10/h2-5H,1H3,(H2,10,11) |
InChI Key |
ORKAXQUWISLPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.